1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl benzoate
Description
Properties
CAS No. |
646507-39-3 |
|---|---|
Molecular Formula |
C20H15NO5 |
Molecular Weight |
349.3 g/mol |
IUPAC Name |
[1-cyano-3-(2-oxochromen-7-yl)oxypropyl] benzoate |
InChI |
InChI=1S/C20H15NO5/c21-13-17(25-20(23)15-4-2-1-3-5-15)10-11-24-16-8-6-14-7-9-19(22)26-18(14)12-16/h1-9,12,17H,10-11H2 |
InChI Key |
YIPIQPUIOUIYDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC(CCOC2=CC3=C(C=C2)C=CC(=O)O3)C#N |
Origin of Product |
United States |
Preparation Methods
Method 1: Coupling Reaction
This method involves the reaction of a benzopyran derivative with a cyanoacetic acid derivative.
Reagents : Coumarin derivative, cyanoacetic acid, base (such as sodium carbonate), and a palladium catalyst.
Solvent : Aprotic solvents like acetonitrile or dichloromethane are preferred to optimize yield and purity.
- The reaction mixture is typically heated to around 80°C for several hours under an inert atmosphere.
Yield : Yields can vary, but reports suggest yields up to 93% under optimal conditions.
Method 2: One-Pot Synthesis
This method simplifies the synthesis by combining multiple steps into a single reaction.
Reagents : A mixture of coumarin derivative, cyanoacetic acid, and appropriate bases or acids.
Solvents : A mixture of ethanol and water is often used to facilitate the reaction.
- The mixture is heated at 80°C for approximately 4.5 hours.
Yield : Similar to the previous method, yields can be around 93%.
Method 3: Microwave-Assisted Synthesis
Microwave-assisted synthesis provides rapid heating and improved reaction times.
Reagents : Coumarin derivative, cyanoacetic acid, and a catalyst.
Solvent : Typically an aprotic solvent like DMF (dimethylformamide).
- The reaction is conducted in a microwave reactor at elevated temperatures (up to 150°C) for a short duration (10–30 minutes).
Yield : This method can enhance yields significantly due to improved reaction kinetics.
The synthesized compound can be characterized using various analytical techniques:
| Technique | Purpose |
|---|---|
| High Performance Liquid Chromatography (HPLC) | To assess purity and separation of components |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine molecular structure and confirm synthesis |
| Mass Spectrometry (MS) | To confirm molecular weight and structure |
These techniques are essential for verifying the identity and purity of the synthesized compound, ensuring its suitability for further biological testing.
Chemical Reactions Analysis
1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The benzopyran moiety can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of 1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl benzoate involves its interaction with specific molecular targets and pathways. The benzopyran moiety is known to interact with enzymes and receptors, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
a) Octanoic acid, 1-cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl ester
- Key Difference: Replaces the benzoate group with an octanoate (C8) chain.
- Such structural variations are critical in drug design for optimizing bioavailability .
b) 6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine
- Key Feature: Shares a cyano group but incorporates a benzodithiazine core instead of benzopyran.
- Impact : The benzodithiazine moiety introduces sulfur atoms, which may alter redox properties and binding interactions in biological systems. The compound exhibits a high melting point (314–315°C) and distinct IR absorption bands (e.g., 2235 cm⁻¹ for C≡N), suggesting robust thermal stability and strong intermolecular interactions .
c) C12-15 Alkyl Benzoates
Physical and Chemical Properties
Notes:
- The target compound’s cyano group increases polarity compared to alkyl benzoates but is offset by the benzopyran and benzoate groups, resulting in moderate lipophilicity.
- High melting points in cyano-containing analogues (e.g., 314°C in benzodithiazine) suggest strong crystal packing forces, which may complicate formulation .
Biological Activity
1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl benzoate is a synthetic compound belonging to the coumarin derivatives family. This class of compounds is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The unique structural features of this compound, especially the presence of a cyano group and a benzopyran moiety, contribute to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl benzoate is C15H13NO5, with a molecular weight of approximately 287.27 g/mol. The compound's structure includes a benzopyran ring, which is characteristic of coumarins, and the cyano group enhances its reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C15H13NO5 |
| Molecular Weight | 287.27 g/mol |
| Chemical Class | Coumarin derivative |
Biological Activities
Research indicates that 1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl benzoate exhibits several significant biological activities:
Antioxidant Activity
Studies have shown that coumarin derivatives possess strong antioxidant properties. The presence of the benzopyran structure in this compound is believed to contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
Anticancer Properties
Preliminary research suggests that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The specific mechanisms involve the modulation of key signaling pathways associated with cell proliferation and survival.
Anti-inflammatory Effects
The compound has been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory processes.
Study 1: Antioxidant Potential
A study evaluated the antioxidant capacity of various coumarin derivatives, including 1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl benzoate. Results demonstrated that this compound significantly reduced oxidative stress markers in vitro, indicating its potential as a therapeutic agent for oxidative stress-related diseases .
Study 2: Anticancer Mechanisms
In vitro studies conducted on human cancer cell lines revealed that 1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl benzoate induced apoptosis through caspase activation and modulation of the Bcl-2 family proteins. These findings suggest that the compound could be further explored for its anticancer properties .
Study 3: Anti-inflammatory Activity
Research investigating the anti-inflammatory effects of coumarin derivatives found that 1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl benzoate inhibited the production of nitric oxide and pro-inflammatory cytokines in macrophage cell lines. This suggests a potential role in managing inflammatory diseases .
The mechanisms underlying the biological activities of 1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yloxy]propyl benzoate are still being elucidated. Current hypotheses include:
- Antioxidant Mechanism : The compound may donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Apoptotic Pathway Activation : By influencing mitochondrial membrane potential and activating caspases, it may promote programmed cell death in cancer cells.
- Cytokine Modulation : It may inhibit signaling pathways involved in inflammation, reducing cytokine release from immune cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
